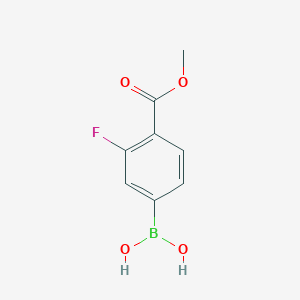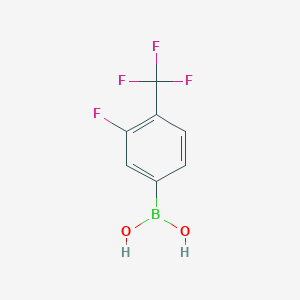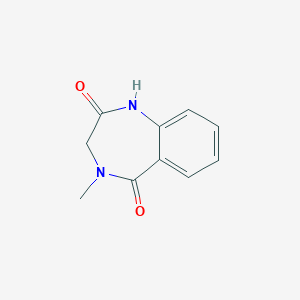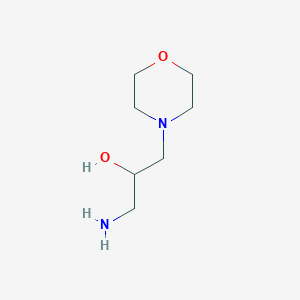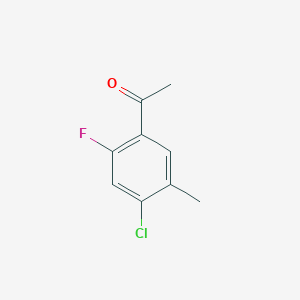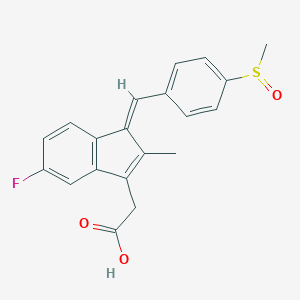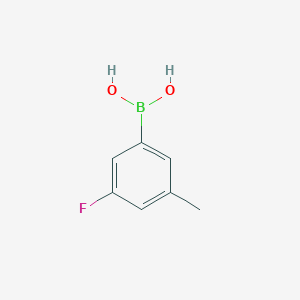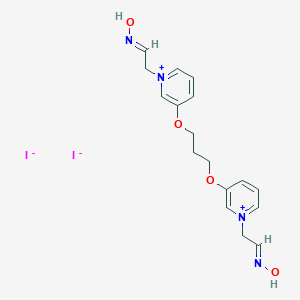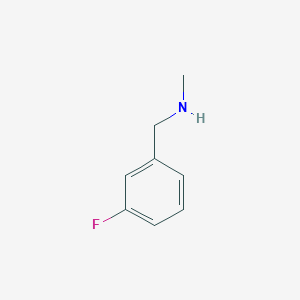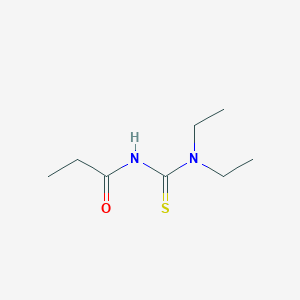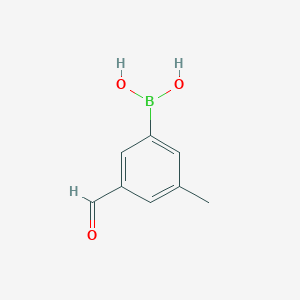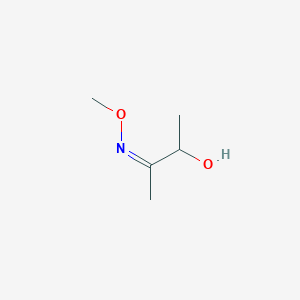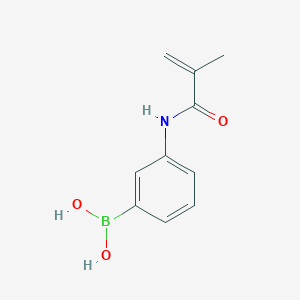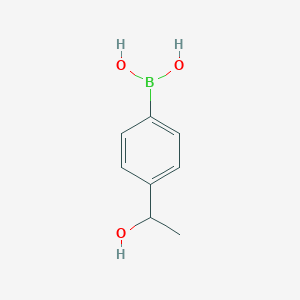
(4-(1-Hydroxyethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are a class of compounds known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them particularly useful in the field of sensor design and drug development. While the specific compound "(4-(1-Hydroxyethyl)phenyl)boronic acid" is not directly mentioned in the provided papers, the general behavior and applications of boronic acids can be inferred from the studies.
Synthesis Analysis
Boronic acids can be synthesized through various methods, including the lithiation of bromoarenes followed by the addition of trimethyl borate and subsequent hydrolysis, as described in the synthesis of amino-3-fluorophenyl boronic acid . Additionally, boronic acids can be used to catalyze reactions, such as the three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids , indicating their versatility as reagents in organic synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic substituent and a hydroxyl group. The X-ray crystal structure of boronic acid derivatives can provide insights into their reactivity and binding properties . The ortho-substituents on the phenyl ring can influence the properties of the boronic acid, such as its pKa value and its ability to coordinate with other molecules .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, including the Suzuki cross-coupling reaction, which is a widely used method for creating carbon-carbon bonds . They can also act as catalysts, as seen in the dehydrative amidation between carboxylic acids and amines , and can accelerate reactions by activating certain functional groups in substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility and acidity, are influenced by their substituents. For instance, ortho-hydroxymethyl phenylboronic acid is more soluble in aqueous solvents compared to other analogues . The pKa value of boronic acids can vary, affecting their ability to bind to diols and other molecules at different pH levels .
Wissenschaftliche Forschungsanwendungen
Carbohydrate Recognition and Sensing
- A new class of carbohydrate-binding boronic acids has been developed, showing superior complexing capabilities for glycosides in neutral water, making them suitable for designing oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
- Phenyl boronic acids, including derivatives of (4-(1-Hydroxyethyl)phenyl)boronic acid, are highlighted for their potential in saccharide recognition, with applications in bioanalytical chemistry, reflecting on their ability to bind diols and saccharides selectively and reversibly (Steinmeyer & Wagenknecht, 2018).
Material Science and Nanotechnology
- The structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates their use in aqueous dispersion and saccharide binding, indicating their potential in nanotechnology and sensor development (Mu et al., 2012).
- Boronic acid-modified nanoparticles show promise as antiviral therapeutics, demonstrating the versatility of phenyl boronic acids in biomedical applications, including potential treatments for viral infections (Khanal et al., 2013).
Catalysis and Synthetic Chemistry
- Boronic acids, including (4-(1-Hydroxyethyl)phenyl)boronic acid derivatives, are utilized in catalytic processes for the oxidative hydroxylation of aryl boronic acids, highlighting their role in eco-friendly oxidation processes that do not release harmful oxidants into the atmosphere (Atia & Kimura, 2020).
- The chemistry of boronic acids is explored in nanomaterials for drug delivery, emphasizing their function as stimuli-responsive groups and targeting ligands, thus enhancing the efficiency of drug delivery systems (Stubelius, Lee, & Almutairi, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORATNLZEOZUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431814 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Hydroxyethyl)phenyl)boronic acid | |
CAS RN |
518336-20-4 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

